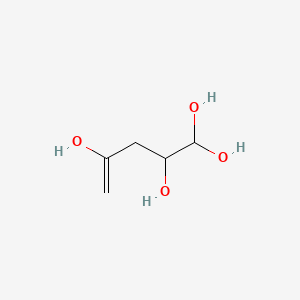
Pent-4-ene-1,1,2,4-tetrol
Descripción
Pent-4-ene-1,1,2,4-tetrol is an aliphatic polyol characterized by four hydroxyl (-OH) groups and a terminal alkene moiety at position 4. Its molecular formula is inferred as C₅H₁₀O₄, with hydroxyls located at carbons 1, 1, 2, and 4, and a double bond between carbons 4 and 5. Polyols like this are often utilized in cyclization reactions, hydrogen-bond-driven self-assembly, or as precursors for functional materials .
Propiedades
Número CAS |
165314-42-1 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.131 |
Nombre IUPAC |
pent-4-ene-1,1,2,4-tetrol |
InChI |
InChI=1S/C5H10O4/c1-3(6)2-4(7)5(8)9/h4-9H,1-2H2 |
Clave InChI |
XDPRRGRBPQPPJV-UHFFFAOYSA-N |
SMILES |
C=C(CC(C(O)O)O)O |
Sinónimos |
4-Pentene-1,1,2,4-tetrol (9CI) |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares Pent-4-ene-1,1,2,4-tetrol with three related compounds from the provided evidence, focusing on functional groups, reactivity, and applications.
Pent-4-ene-1,3-diol
- Molecular Formula : C₅H₁₀O₂
- Functional Groups : Two -OH groups (positions 1 and 3), one alkene (position 4).
- Reactivity : Undergoes carbonylative double cyclization with [Fe(CO)₅] under flow conditions to form cyclic products (e.g., Scheme 6 and 7 in ). The reaction efficiency is attributed to the diol’s ability to coordinate with iron carbonyls, enabling CO insertion and cyclization .
- Applications : Primarily used in catalytic synthesis of heterocycles or lactones.
Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)
- Molecular Formula : C₁₄H₁₂O₃
- Functional Groups : Two -OH groups (positions 1 and 3 on benzene), an ethenyl bridge, and aromaticity.
- Reactivity: Exhibits antioxidant properties due to phenolic hydroxyls and conjugation. Stable in hydrophobic environments.
- Applications : Pharmacological research (e.g., anti-aging, cardioprotection), food additives, and cosmetic formulations .
- Comparison : Unlike the aliphatic tetrol, Resveratrol’s aromatic structure limits solubility in polar solvents. The tetrol’s multiple hydroxyls could offer superior hydrophilicity but lack the conjugated system for UV-driven applications.
1,1,3,4-Tetrachloro-4-methylpent-1-ene
- Molecular Formula : C₆H₈Cl₄
- Functional Groups : Four chlorine atoms, one alkene (position 1), and a methyl group.
- Reactivity : Chlorine substituents create electrophilic sites, favoring substitution or elimination reactions. The alkene may undergo addition reactions.
- Applications : Industrial intermediate for halogenated polymers or agrochemicals .
- Comparison : The tetrol’s hydroxyls contrast sharply with this compound’s chlorinated structure. While the tetrol is hydrophilic and likely biocompatible, the chlorinated derivative is hydrophobic and toxic, suited for niche industrial uses.
Comparative Data Table
Key Research Findings and Implications
- Reactivity Trends : The number and position of hydroxyls significantly influence reactivity. While pent-4-ene-1,3-diol’s two -OH groups facilitate cyclization with Fe(CO)₅ , the tetrol’s four -OH groups may introduce steric hindrance or competing coordination sites, necessitating optimized reaction conditions.
- Industrial vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


